molecular formula C18H13NO4 B5216045 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide

Cat. No. B5216045
M. Wt: 307.3 g/mol
InChI Key: MLUOXCSWRSCYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide, also known as DBF, is a synthetic compound that has been extensively studied for its potential therapeutic effects. DBF belongs to a class of compounds called furanocoumarins, which are known for their diverse biological activities. In recent years, DBF has gained attention for its potential as a treatment for various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide is not fully understood, but it is thought to act through multiple pathways. In cancer cells, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide has been shown to induce apoptosis by activating caspase-dependent and caspase-independent pathways. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor. In inflammation, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by suppressing the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide also inhibits the expression of the anti-apoptotic protein Bcl-2, which is overexpressed in many types of cancer. In inflammation, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide inhibits the activation of immune cells such as macrophages and neutrophils, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide has several advantages for lab experiments, including its stability and ease of synthesis. N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide is also relatively non-toxic, making it a good candidate for in vitro and in vivo studies. However, one limitation of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide is its poor solubility in water, which can make it difficult to administer in certain experiments. Another limitation is the lack of clinical data on N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide, which makes it difficult to assess its potential as a therapeutic agent.

Future Directions

There are several potential future directions for N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide research. One area of interest is the development of new derivatives of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide with improved solubility and bioavailability. Another area of interest is the investigation of the potential of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide as a treatment for other diseases, such as Alzheimer's disease and diabetes. Additionally, the mechanisms of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide in cancer and inflammation are still not fully understood, and further research is needed to elucidate these pathways. Overall, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide has shown promising potential as a therapeutic agent, and further research is needed to fully understand its potential in the treatment of various diseases.

Synthesis Methods

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-furoic acid with 2,3-dihydroxybenzaldehyde in the presence of a strong acid catalyst to form a dibenzo[b,d]furan intermediate. This intermediate is then reacted with methoxyamine hydrochloride to form the final product, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is also an important target for N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide, as it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-21-17-9-12-11-5-2-3-6-14(11)23-16(12)10-13(17)19-18(20)15-7-4-8-22-15/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUOXCSWRSCYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxydibenzo[b,d]furan-3-yl)furan-2-carboxamide

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